molecular formula C22H18Cl2N2O2 B4792030 2,4-dichloro-N-{4-[(3,5-dimethylbenzoyl)amino]phenyl}benzamide

2,4-dichloro-N-{4-[(3,5-dimethylbenzoyl)amino]phenyl}benzamide

Cat. No.: B4792030
M. Wt: 413.3 g/mol
InChI Key: IDSZHCMHCMCEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-{4-[(3,5-dimethylbenzoyl)amino]phenyl}benzamide, also known as DBCO, is a chemical compound that is widely used in scientific research. It is a small molecule that is used as a bioconjugation reagent for labeling biomolecules with azide-containing probes. DBCO is a highly reactive compound that forms a covalent bond with azide-containing molecules, enabling the labeling of various biomolecules such as proteins, nucleic acids, and carbohydrates.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{4-[(3,5-dimethylbenzoyl)amino]phenyl}benzamide involves the formation of a covalent bond between the this compound molecule and the azide-containing probe. The reaction is highly specific and occurs rapidly under mild conditions, making it an ideal tool for bioconjugation and labeling of biomolecules.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a small molecule that is quickly metabolized and eliminated from the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,4-dichloro-N-{4-[(3,5-dimethylbenzoyl)amino]phenyl}benzamide is its high reactivity and specificity for azide-containing probes. It enables the labeling of biomolecules with high efficiency and selectivity. This compound is also compatible with a wide range of biological systems, including living cells and tissues.
However, there are some limitations to the use of this compound in lab experiments. One of the major limitations is the potential for non-specific labeling of biomolecules, which can lead to false-positive results. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of 2,4-dichloro-N-{4-[(3,5-dimethylbenzoyl)amino]phenyl}benzamide in scientific research. One potential application is in the development of targeted drug delivery systems. This compound can be used to label drugs with azide-containing probes, enabling the targeted delivery of drugs to specific cells or tissues.
Another potential application is in the development of diagnostic tools for the detection of specific biomolecules in biological samples. This compound can be used to label biomolecules with fluorescent probes, enabling their detection and visualization in biological systems.
Overall, this compound is a versatile tool with a wide range of applications in scientific research. Its high reactivity and specificity make it an ideal tool for bioconjugation and labeling of biomolecules, and its potential applications in drug delivery and diagnostics make it an exciting area for future research.

Scientific Research Applications

2,4-dichloro-N-{4-[(3,5-dimethylbenzoyl)amino]phenyl}benzamide has a wide range of applications in scientific research, particularly in the field of bioconjugation and labeling of biomolecules. This compound is used as a versatile tool for the detection and visualization of biomolecules in various biological systems. It is also used in the development of diagnostic tools and therapeutic agents.

Properties

IUPAC Name

2,4-dichloro-N-[4-[(3,5-dimethylbenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O2/c1-13-9-14(2)11-15(10-13)21(27)25-17-4-6-18(7-5-17)26-22(28)19-8-3-16(23)12-20(19)24/h3-12H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSZHCMHCMCEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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